1-Iodo-4-((4-nitrobenzyl)oxy)benzene
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Overview
Description
1-Iodo-4-((4-nitrobenzyl)oxy)benzene is a chemical compound with the molecular formula C13H10INO3. It is characterized by the presence of an iodine atom and a nitrobenzyl group attached to a benzene ring. This compound is significant in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Iodo-4-((4-nitrobenzyl)oxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-nitrobenzyl alcohol and 1-iodo-4-nitrobenzene.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Synthetic Route: The 4-nitrobenzyl alcohol is reacted with 1-iodo-4-nitrobenzene in the presence of a base to form the desired product through a nucleophilic substitution reaction.
Chemical Reactions Analysis
1-Iodo-4-((4-nitrobenzyl)oxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions. Common reagents include organometallic compounds and halides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The benzyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Iodo-4-((4-nitrobenzyl)oxy)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of pharmaceutical agents, particularly those involving aromatic substitution reactions.
Material Science: It is utilized in the preparation of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 1-Iodo-4-((4-nitrobenzyl)oxy)benzene involves its interaction with various molecular targets:
Nucleophilic Substitution: The iodine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Reduction: The nitro group can be reduced to an amino group, which can further participate in various biochemical pathways.
Oxidation: The benzyl group can be oxidized, affecting the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
1-Iodo-4-((4-nitrobenzyl)oxy)benzene can be compared with similar compounds such as:
1-Iodo-4-nitrobenzene: This compound lacks the benzyl group and has different reactivity and applications.
4-Nitrobenzyl Alcohol: This compound lacks the iodine atom and has different chemical properties.
1-Iodo-2-nitrobenzene: This compound has the nitro group in a different position, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
1-[(4-iodophenoxy)methyl]-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO3/c14-11-3-7-13(8-4-11)18-9-10-1-5-12(6-2-10)15(16)17/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXNZZJAKOZNMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)I)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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